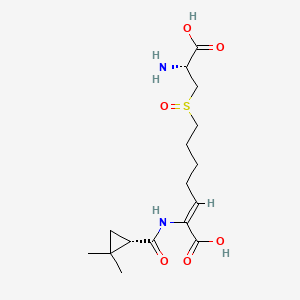
Cilastatin Sulfoxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cilastatin Sulfoxide is a derivative of Cilastatin, a compound known for its role as a renal dehydropeptidase inhibitor. Cilastatin is commonly used in combination with the antibiotic imipenem to prevent its degradation by renal enzymes, thereby enhancing its antibacterial efficacy . This compound, like its parent compound, is of interest in various scientific and medical fields due to its potential therapeutic applications and unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cilastatin Sulfoxide typically involves the oxidation of Cilastatin. One common method is the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure selectivity and yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to maximize yield and purity. Advanced techniques such as continuous flow reactors and automated systems are often employed to ensure consistency and efficiency in production .
Análisis De Reacciones Químicas
Types of Reactions
Cilastatin Sulfoxide undergoes various chemical reactions, including:
Oxidation: Conversion of Cilastatin to this compound using oxidizing agents.
Reduction: Reduction of this compound back to Cilastatin using reducing agents like sodium borohydride.
Substitution: Reactions involving the substitution of functional groups on the sulfoxide moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA, dichloromethane, low temperatures.
Reduction: Sodium borohydride, ethanol, room temperature.
Substitution: Various nucleophiles, organic solvents, and catalysts depending on the desired substitution.
Major Products
Oxidation: this compound.
Reduction: Cilastatin.
Substitution: Various substituted derivatives of this compound depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Cilastatin Sulfoxide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying sulfoxide chemistry.
Biology: Investigated for its potential role in modulating enzyme activity and as a tool for studying renal physiology.
Mecanismo De Acción
Cilastatin Sulfoxide exerts its effects primarily by inhibiting renal dehydropeptidase, an enzyme responsible for the degradation of certain antibiotics like imipenem. By inhibiting this enzyme, this compound prevents the breakdown of the antibiotic, thereby prolonging its antibacterial activity. The molecular targets include the active site of renal dehydropeptidase, where this compound binds and inhibits its function .
Comparación Con Compuestos Similares
Similar Compounds
Cilastatin: The parent compound, known for its role in inhibiting renal dehydropeptidase.
Imipenem: An antibiotic often used in combination with Cilastatin to prevent its degradation.
Relebactam: Another compound used in combination with imipenem and Cilastatin to enhance antibacterial efficacy.
Uniqueness
Cilastatin Sulfoxide is unique due to its sulfoxide functional group, which imparts distinct chemical properties and reactivity compared to its parent compound, Cilastatin. This functional group allows for additional chemical modifications and potential therapeutic applications that are not possible with Cilastatin alone .
Propiedades
Fórmula molecular |
C16H26N2O6S |
|---|---|
Peso molecular |
374.5 g/mol |
Nombre IUPAC |
(Z)-7-[(2R)-2-amino-2-carboxyethyl]sulfinyl-2-[[(1S)-2,2-dimethylcyclopropanecarbonyl]amino]hept-2-enoic acid |
InChI |
InChI=1S/C16H26N2O6S/c1-16(2)8-10(16)13(19)18-12(15(22)23)6-4-3-5-7-25(24)9-11(17)14(20)21/h6,10-11H,3-5,7-9,17H2,1-2H3,(H,18,19)(H,20,21)(H,22,23)/b12-6-/t10-,11+,25?/m1/s1 |
Clave InChI |
OJKHHRCFNCSSIA-BIWWWXBSSA-N |
SMILES isomérico |
CC1(C[C@@H]1C(=O)N/C(=C\CCCCS(=O)C[C@@H](C(=O)O)N)/C(=O)O)C |
SMILES canónico |
CC1(CC1C(=O)NC(=CCCCCS(=O)CC(C(=O)O)N)C(=O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


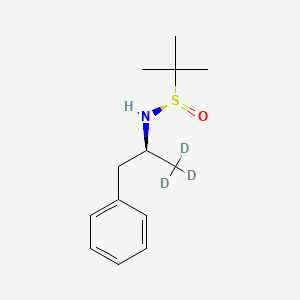
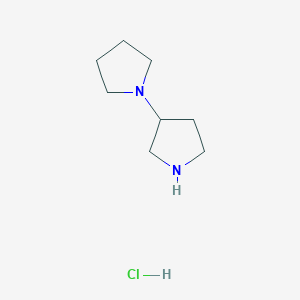
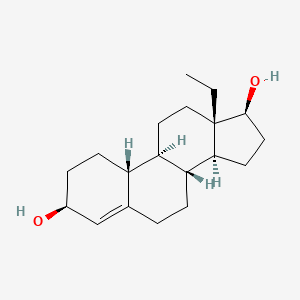



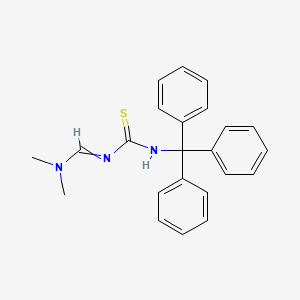
![8-Chloro-3-methylimidazo[1,5-a]pyrazine-5-carboxylic acid](/img/structure/B13845848.png)
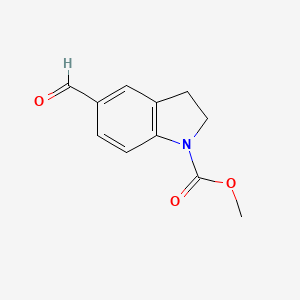
![7-hydroxy-5-methyl-2-(2-oxopropyl)-8-[(2S,5R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one](/img/structure/B13845858.png)
![Tert-butyl 1,6-dimethyl-2,3-dihydropyrido[2,3-b]pyrazine-4(1H)-carboxylate](/img/structure/B13845861.png)

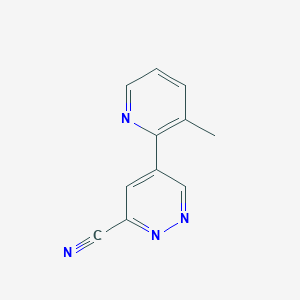
![[2-Hydroxy-2,6-dimethyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxoheptyl] acetate](/img/structure/B13845891.png)
